molecular formula C10H6F6O B13610346 1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one

1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B13610346
M. Wt: 256.14 g/mol
InChI Key: VEQLCCSDEZZEAJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H7F3O2 It is a trifluoromethyl ketone, characterized by the presence of both trifluoromethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one typically involves the reaction of trifluoromethyl ketones with appropriate phenyl derivatives. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with trifluoroacetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its neuroprotective effects, where it modulates pathways involved in apoptosis and cell survival .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-phenyl-2-propanone: Similar structure but lacks the additional trifluoromethyl group.

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the position and structure of the phenyl group.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with different functional groups and properties.

Uniqueness

1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one is unique due to the presence of both trifluoromethyl and phenyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in various research and industrial applications .

Properties

Molecular Formula

C10H6F6O

Molecular Weight

256.14 g/mol

IUPAC Name

1,1,1-trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H6F6O/c11-9(12,13)7-4-2-1-3-6(7)5-8(17)10(14,15)16/h1-4H,5H2

InChI Key

VEQLCCSDEZZEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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